2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c17-11-3-8-15(14(18)10-11)24(22,23)19-12-4-6-13(7-5-12)20-9-1-2-16(20)21/h3-8,10,19H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTERHCADIFMXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to Benzenesulfonamides
Classical Sulfonamide Formation
The most common approach for synthesizing benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with an appropriate amine. For the target compound, this typically requires 2,4-difluorobenzenesulfonyl chloride and 4-(2-oxopyrrolidin-1-yl)aniline as key starting materials.
The general reaction proceeds as follows:
- Activation of the sulfonyl chloride
- Nucleophilic attack by the amine
- Elimination of HCl to form the sulfonamide bond
This approach is widely utilized due to its reliability and scalability in both laboratory and industrial settings.
Alternative Approaches
Alternative pathways to benzenesulfonamides include:
- Oxidative coupling : Direct coupling of sulfinic acids with amines under oxidative conditions
- Palladium-catalyzed coupling : Formation of carbon-sulfur bonds followed by conversion to sulfonamides
- Direct sulfonylation : Using specialty reagents to achieve direct conversion of arenes to sulfonamides
These methods may offer advantages in specific contexts but are generally less common than the classical approach.
Specific Preparation of 2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Synthesis via Sulfonyl Chloride Route
The most direct and efficient method for preparing the target compound utilizes the following pathway:
Step 1 : Reaction of 2,4-difluorobenzenesulfonyl chloride with 4-(2-oxopyrrolidin-1-yl)aniline in the presence of a base.
The reaction is typically performed under the following conditions:
- Solvent: Dichloromethane, tetrahydrofuran, or acetonitrile
- Base: Triethylamine, pyridine, or potassium carbonate
- Temperature: 0-25°C
- Reaction time: 4-12 hours
Step 2 : Purification via recrystallization or column chromatography to obtain the pure compound.
This method parallels the synthetic approach used for related compounds like 2,6-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, which differs only in the position of substitutions.
Preparation of Key Intermediates
Synthesis of 4-(2-oxopyrrolidin-1-yl)aniline
This critical intermediate can be prepared through several methods:
Direct N-arylation : Reaction of pyrrolidin-2-one with 4-nitroaniline derivatives followed by reduction of the nitro group:
Sequential functionalization : Starting from 4-fluoronitrobenzene, followed by nucleophilic aromatic substitution with pyrrolidin-2-one, and subsequent reduction:
Optimization Parameters for Synthesis
Temperature Effects
The reaction temperature significantly impacts both reaction rate and selectivity:
| Temperature Range (°C) | Observation | Recommended Use |
|---|---|---|
| -10 to 0 | Slower reaction, higher selectivity | When side reactions are problematic |
| 0 to 25 | Balanced rate and selectivity | Standard conditions for most scales |
| 25 to 60 | Faster reaction, potential side reactions | When reactivity is limited |
Temperature control is particularly important during the addition of 2,4-difluorobenzenesulfonyl chloride to prevent side reactions and ensure selectivity.
Solvent Selection
The choice of solvent affects reaction efficiency:
| Solvent | Advantages | Disadvantages |
|---|---|---|
| Dichloromethane | Excellent solubility, easy workup | Environmental concerns |
| Tetrahydrofuran | Good solubility for both components | Potential peroxide formation |
| Acetonitrile | Polar aprotic, good for nucleophilic substitutions | Higher cost |
| Chlorobenzene | Higher temperature reactions | More difficult removal |
Dichloromethane and tetrahydrofuran are most commonly employed for laboratory-scale synthesis.
Base Selection and Stoichiometry
The base plays a critical role in neutralizing HCl generated during the reaction:
| Base | Optimal Ratio (Base:Substrate) | Notes |
|---|---|---|
| Triethylamine | 1.5:1 to 2:1 | Most common, easily removed |
| Pyridine | 2:1 to excess | Can act as solvent, harder to remove |
| Potassium carbonate | 1.5:1 | Heterogeneous, requires efficient stirring |
| Sodium hydride | 1.1:1 | For sensitive substrates, requires inert conditions |
Excess base typically improves yields by ensuring complete neutralization of generated acid and preventing substrate protonation.
Scale-Up Considerations
Heat Management
When scaling up the synthesis, proper heat management becomes critical:
Process Modifications for Large Scale
For industrial production, several modifications are recommended:
Purification Strategies
Recrystallization
The target compound can be purified effectively through recrystallization:
Chromatographic Purification
For analytical or small-scale purposes, column chromatography offers high purity:
Characterization and Analytical Methods
Spectroscopic Identification
The target compound can be characterized by:
¹H NMR spectroscopy : Characteristic signals include:
- Aromatic protons of the difluorobenzene ring (complex multiplets between δ 7.0-8.0 ppm)
- Pyrrolidinone methylene protons (multiplets at δ 2.0-2.6 ppm)
- NH of the sulfonamide (broad singlet at approximately δ 10.0-10.5 ppm)
¹³C NMR spectroscopy : Shows characteristic carbon signals, with C-F coupling patterns for the difluorobenzene ring
¹⁹F NMR spectroscopy : Shows two distinct fluorine signals for the 2- and 4-position fluorine atoms
Mass spectrometry : Molecular ion peak corresponding to the expected molecular weight, with characteristic fragmentation patterns
Alternative Synthetic Routes
Convergent Synthesis Approach
For improved efficiency, a convergent approach may be employed:
- Separate preparation of the 2,4-difluorobenzenesulfonamide core
- Parallel synthesis of the 4-(2-oxopyrrolidin-1-yl)phenyl component
- Late-stage coupling using transition metal catalysis or other coupling methodologies
This approach is particularly valuable when either starting material is precious or when developing a series of analogues.
Protecting Group Strategies
When direct coupling leads to complications, protecting group strategies may be employed:
- Protection of the pyrrolidinone nitrogen with Boc or other suitable groups
- Sulfonamide formation
- Deprotection under mild conditions
This approach prevents potential side reactions at the pyrrolidinone center during the sulfonamide formation.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of cell growth or the induction of cell death in target organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues
Key analogues include:
N-(4-Methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (Compound 32)
SQLE-IN-1 (2,4-Difluoro-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide)
Physicochemical Properties
<sup>a</sup>Calculated using SwissADME ; <sup>b</sup>Predicted via XLogP3; <sup>c</sup>Estimated based on structural similarity.
Key Observations :
- Fluorine substitution (e.g., in the target compound and SQLE-IN-1) increases lipophilicity (higher logP) compared to methoxy or trimethoxy derivatives (Compounds 31, 32).
- Bulkier substituents (e.g., 3,4,5-trimethoxy in Compound 31) reduce melting points due to disrupted crystal packing .
Antiproliferative Activity
Key Observations :
- The target compound and SQLE-IN-1 exhibit nanomolar potency, surpassing non-fluorinated analogues (e.g., Compound 19). Fluorine atoms likely enhance target affinity via hydrophobic interactions .
- Compound 31, with electron-donating trimethoxy groups, shows improved activity over Compound 19, suggesting substituent polarity modulates C-BS binding .
Toxicity and Selectivity
Biological Activity
2,4-Difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by difluoro substitutions and a pyrrolidinone moiety, suggests various applications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.
Chemical Structure and Properties
The compound’s IUPAC name is this compound, and it possesses the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H16F2N2O2S |
| Molecular Weight | 342.37 g/mol |
| SMILES | Fc1cc(S(=O)(=O)N)c(c(c1F)N2CC(=O)C(C2)C)C |
The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes or receptors. The difluoro groups enhance its binding affinity and specificity, while the pyrrolidinone moiety may contribute to its pharmacological effects.
Antimicrobial and Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. Research has shown that derivatives of benzenesulfonamide can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates were identified as new antitumor agents targeting the colchicine-binding site on tubulin .
Cardiovascular Effects
A study analyzing the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts revealed that certain compounds could significantly decrease perfusion pressure and coronary resistance. This suggests potential cardiovascular benefits or applications in treating conditions like hypertension .
Case Studies
-
Antimicrobial Activity : A derivative study showed that modifications in the benzenesulfonamide backbone enhanced antimicrobial efficacy against various bacterial strains.
Compound Activity (MIC µg/mL) This compound 8 Control Compound 32 -
Anticancer Efficacy : In vitro assays demonstrated that this compound exhibited cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 10
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Theoretical models using software like SwissADME indicate favorable absorption and distribution characteristics, with predicted high permeability across biological membranes.
Q & A
Q. Table 1: Representative Synthesis Data
| Compound | Purity (%) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 19 | 100.0 | 38 | 184–186 |
| 24 | – | 39 | 206–208 |
| 32 | 97.1 | 18 | 206–209 |
How is the structural integrity of the compound validated post-synthesis?
Answer:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.70–7.84 ppm), sulfonamide NH (δ ~10.20–10.53 ppm), and pyrrolidinone carbonyl (δ 175.2 ppm in DMSO-d6) .
- HRMS : Example: m/z 347.1058 (calculated 347.1066 for C17H16FN2O3S) confirms molecular formula .
- UHPLC : Purity >95% for biological assays .
What in vitro models are used to assess its antiproliferative activity?
Answer:
The compound is tested on human cancer cell lines (HT-1080 fibrosarcoma, HT-29 colon, M21 melanoma, MCF7 breast) using the NCI drug screening protocol. Cells are treated with a concentration gradient (0.39 nM–100 μM) for 48 hours, followed by cold trichloroacetic acid fixation. Antiproliferative IC50 values range from 8.7 nM to 21 μM, with PYB-SOs generally more potent than PYB-SAs .
Q. Table 2: Antiproliferative Activity (IC50)
| Cell Line | PYB-SOs (μM) | PYB-SAs (μM) |
|---|---|---|
| HT-1080 | 0.0087–8.6 | 0.056–21 |
| MCF7 | 0.012–3.4 | 0.11–9.8 |
How does molecular docking predict its interaction with tubulin?
Answer:
Docking studies (MOE 2019.01) using the α,β-tubulin crystal structure (PDB: 1SA0) reveal binding to the colchicine site (C-BS). Key interactions include:
- Hydrogen bonding between the sulfonamide group and β-tubulin residues (e.g., Val181, Asn258).
- Hydrophobic contacts with the pyrrolidinone ring and α-tubulin residues (e.g., Leu248, Ala317).
These findings align with tubulin polymerization inhibition (IC50 ~1–5 μM) .
What is the role of the pyrrolidin-2-one moiety in enhancing C-BS affinity?
Answer:
Replacing imidazolidin-2-one (IMZ) with pyrrolidin-2-one increases conformational flexibility, allowing better accommodation in the C-BS hydrophobic pocket. This modification improves antiproliferative activity by 10-fold compared to IMZ analogs, as evidenced by SAR studies .
How does the compound induce G2/M phase arrest?
Answer:
Flow cytometry and immunofluorescence show microtubule depolymerization, triggering mitotic checkpoint activation. Cells accumulate in G2/M (60–70% at 1 μM), with fragmented nuclei and disrupted spindle formation. This correlates with β-tubulin immunoblotting showing reduced polymerized tubulin .
What in vivo toxicity data exist for this compound?
Answer:
Chick embryo toxicity assays (Fertilized eggs, day 7) show no significant toxicity at 10 mg/kg, with normal vasculature development. Higher doses (50 mg/kg) cause mild hemorrhage, suggesting a therapeutic index >10 .
What drug-likeness parameters are predicted via SwissADME?
Answer:
- Lipophilicity : LogP = 2.8–3.5 (optimal for CNS penetration).
- Solubility : LogS = −4.2 (moderate aqueous solubility).
- Pharmacokinetics : High gastrointestinal absorption, CYP3A4 substrate, no PAINS alerts .
Q. Table 3: SwissADME Predictions
| Parameter | Value |
|---|---|
| Molecular Weight (g/mol) | 378.4 |
| H-bond Donors | 1 |
| H-bond Acceptors | 6 |
| TPSA (Ų) | 95.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
